molecular formula C9H6N4 B1209893 (Phenylhydrazono)malononitrile CAS No. 306-18-3

(Phenylhydrazono)malononitrile

Cat. No.: B1209893
CAS No.: 306-18-3
M. Wt: 170.17 g/mol
InChI Key: MENUYOGJCXAFFU-UHFFFAOYSA-N
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Description

(Phenylhydrazono)malononitrile is an organic compound with the molecular formula C9H6N4. It is a light yellow to orange crystalline powder and is known for its applications in various chemical reactions and scientific research. The compound is characterized by the presence of a phenylhydrazono group attached to a malononitrile moiety.

Mechanism of Action

Target of Action

It is known that the compound is used in proteomics research , suggesting that it may interact with various proteins or enzymes in the body.

Biochemical Pathways

Given its involvement in the generation of pyridazino[5,4,3-de][1,6]naphthyridine derivatives , it may influence pathways related to these derivatives.

Result of Action

Its role in generating pyridazino[5,4,3-de][1,6]naphthyridine derivatives suggests that it may induce changes at the molecular level, potentially influencing cellular processes.

Action Environment

The action of (Phenylhydrazono)malononitrile may be influenced by various environmental factors. For instance, the compound’s multicomponent reaction is carried out under high pressure , indicating that pressure conditions may affect its action. Additionally, the compound is a solid at 20°C , suggesting that temperature may also influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Phenylhydrazono)malononitrile can be synthesized through the reaction of phenylhydrazine with malononitrile. The reaction typically involves the condensation of phenylhydrazine with malononitrile in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (Phenylhydrazono)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The phenylhydrazono group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

(Phenylhydrazono)malononitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    (Phenylhydrazono)acetone: Similar in structure but with an acetone moiety instead of malononitrile.

    (Phenylhydrazono)propanedinitrile: Another related compound with a different nitrile group.

Uniqueness: (Phenylhydrazono)malononitrile is unique due to its specific combination of the phenylhydrazono group and malononitrile moiety, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(phenylhydrazinylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENUYOGJCXAFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184666
Record name Carbonyl cyanide phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306-18-3
Record name Carbonyl cyanide phenylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 306-18-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29560
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonyl cyanide phenylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Phenylhydrazono)malononitrile
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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